molecular formula C10H8ClNO3 B13631546 6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride

6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13631546
M. Wt: 225.63 g/mol
InChI Key: RJCBKPJLGSSYLI-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound combining a pyridine core substituted at the 3-position with a carboxylic acid group and at the 6-position with a furan ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

6-(furan-2-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9;/h1-6H,(H,12,13);1H

InChI Key

RJCBKPJLGSSYLI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves:

  • Formation of the pyridine ring substituted with a carboxylic acid group at the 3-position.
  • Introduction of the furan-2-yl substituent at the 6-position of the pyridine ring.
  • Conversion of the free acid to its hydrochloride salt for improved stability and isolation.

Key synthetic approaches include Claisen condensation, coupling reactions, and salt formation.

Claisen Condensation-Based Synthesis

One of the documented methods for synthesizing related heterocyclic keto-enol compounds involves Claisen condensation between ethyl heterocycle-2-carboxylates and ketone derivatives in the presence of sodium in toluene at low temperature (0 °C). The reaction mixture is neutralized with acetic acid to pH 5.5, and the product is purified by silica gel chromatography using dichloromethane/methanol eluents. This approach yields keto-enol derivatives that can be further transformed into carboxylic acid salts, including hydrochlorides.

Step Reagents/Conditions Description Yield & Notes
Claisen condensation Ethyl heterocycle-2-carboxylate, sodium in toluene, ketone derivative, 0 °C Formation of keto-enol intermediate Acceptable yields; anticonformation isomers formed
Neutralization Acetic acid to pH 5.5 Quenching reaction and facilitating isolation Product filtered and purified by chromatography
Purification Silica gel, CH2Cl2/MeOH eluent Isolation of pure product Suitable for further modification

Coupling Reactions Using Carbonyldiimidazole Activation

Another method involves activation of 2-furancarboxylic acid with 1,1'-carbonyldiimidazole in tetrahydrofuran, followed by coupling with amines or other nucleophiles to form amide or ester intermediates. This method is useful for building complex heterocyclic frameworks and can be adapted for pyridine-furan linked compounds. The reaction is typically carried out at room temperature for about 1 hour, followed by workup with aqueous acid and organic extraction.

Step Reagents/Conditions Description Yield & Notes
Activation 2-furancarboxylic acid, carbonyldiimidazole, THF, room temperature, 1 hour Formation of activated ester intermediate Efficient activation for coupling
Coupling Nucleophile (e.g., amine), room temperature Formation of amide or ester linkage High yield, mild conditions
Workup Dilute hydrochloric acid, ethyl acetate extraction Isolation of product Purification via washing and drying

Hydrolysis and Salt Formation

The free acid intermediate can be converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as methanol or ethanol. This step improves compound stability and crystallinity, facilitating isolation and characterization. Hydrolysis of ester intermediates to free acids is performed using alkali metal hydroxides (e.g., lithium hydroxide) in alcoholic solvents at 40–70 °C for 5–10 hours, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.

Step Reagents/Conditions Description Yield & Notes
Hydrolysis Lithium hydroxide, ethanol, 40–70 °C, 5–10 h Conversion of ester to free acid High conversion efficiency
Acidification Hydrochloric acid aqueous solution Formation of hydrochloride salt Precipitation of salt for isolation
Isolation Filtration, washing, drying Purification of hydrochloride salt High purity product

Use of Coupling Agents for Amide Formation

For derivatives involving amide linkages, coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are employed to activate carboxylic acids toward nucleophilic attack by amines. Alternative methods include formation of active esters using pentafluorophenyl trifluoroacetate or diethyl cyanophosphate. These activated intermediates react with diamine compounds in inert solvents at temperatures ranging from -78 °C to 150 °C in the presence of bases like triethylamine or pyridine.

Coupling Agent Typical Conditions Advantages Notes
N,N'-dicyclohexylcarbodiimide Room temperature, inert solvent Efficient activation Requires removal of dicyclohexylurea byproduct
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Mild conditions, aqueous or organic media Water-soluble byproducts Suitable for sensitive substrates
Pentafluorophenyl trifluoroacetate Low temperature, inert atmosphere Formation of stable active esters Useful for selective coupling
Diethyl cyanophosphate (Shioiri method) Mild temperature, inert solvent High reactivity Requires careful handling

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Solvents Temperature Range Reaction Time Yield (%) Notes
Claisen condensation Ethyl heterocycle-2-carboxylate, sodium, toluene 0 °C Several hours Moderate to high Produces keto-enol intermediates
Activation with carbonyldiimidazole 2-furancarboxylic acid, THF Room temperature 1 hour High Prepares activated esters
Hydrolysis Lithium hydroxide, ethanol 40–70 °C 5–10 hours High Converts esters to acids
Salt formation Hydrochloric acid, methanol Room temperature 1–2 hours High Isolates hydrochloride salt
Amide coupling Carbodiimides, active esters -78 °C to 150 °C Several hours High Forms amide bonds

Research Findings and Analysis

  • The Claisen condensation route is favored for constructing the pyridine-furan framework due to its mild conditions and good yields of keto-enol intermediates that can be further manipulated.
  • Activation of carboxylic acids via carbonyldiimidazole or carbodiimide coupling agents allows for efficient formation of amide or ester bonds, essential in modifying the compound for specific applications.
  • Hydrolysis and salt formation steps are critical for obtaining the stable hydrochloride salt form, which enhances the compound’s handling and storage properties.
  • Reaction solvents such as tetrahydrofuran, toluene, and ethanol are commonly employed due to their inertness and ability to dissolve reactants and intermediates effectively.
  • Reaction temperatures are generally moderate, avoiding harsh conditions that could degrade the furan ring or pyridine moiety.
  • Purification techniques including silica gel chromatography and recrystallization from dilute alcohol-water mixtures yield high-purity products suitable for further research or application.

Scientific Research Applications

6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride and related pyridine derivatives:

Compound Name Substituent at Pyridine 6-Position Functional Groups Molecular Weight (g/mol) CAS Number Purity Key Applications
6-(Furan-2-yl)pyridine-3-carboxylic acid HCl Furan-2-yl Carboxylic acid, HCl salt N/A N/A N/A Hypothetical: Drug synthesis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl (Methylamino)methyl Methyl ester, diHCl salt 253.12 1909336-84-0 ≥95% Pharmaceutical development
5-Amino-2-methylpyridine-4-carboxylic acid HCl Methyl (at 2-position) Amino, carboxylic acid, HCl salt N/A 940895-85-2 N/A Intermediate in API synthesis
6-(Trifluoromethoxy)pyridine-3-carboxylic acid Trifluoromethoxy Carboxylic acid N/A 867131-26-8 N/A Agrochemicals, pharmaceuticals
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid HCl Methyl(2-methylpropyl)amino Carboxylic acid, HCl salt N/A N/A Discontinued Research applications
3-Fluoropyridine-2-carboxylic Acid HCl Fluorine (at 3-position) Carboxylic acid, HCl salt N/A 1260890-41-2 N/A Bioactive molecule synthesis
Key Observations:
  • Substituent Diversity: The 6-position substituent varies significantly, with furan, trifluoromethoxy, and alkylamino groups influencing electronic properties and steric bulk. Furan’s oxygen atom may enhance π-π stacking in drug-receptor interactions compared to fluorine’s electronegativity .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmaceuticals.
  • Functional Groups : Carboxylic acid moieties enable conjugation or salt formation, while esters (e.g., ) serve as prodrugs or intermediates.

Q & A

Q. What are the recommended synthetic routes for 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling furan-2-carboxylic acid derivatives with pyridine precursors. For example, amide coupling (e.g., HATU-mediated) between furan-2-carboxamide and substituted pyridine esters, followed by acid hydrolysis and HCl salt formation . Key intermediates (e.g., ethyl esters) should be characterized via 1H^1H-/13C^{13}C-NMR to confirm regiochemistry and purity. HPLC (C18 column, 0.1% TFA in water/acetonitrile) can monitor reaction progress .

Q. How can researchers confirm the protonation state of the pyridine nitrogen in this compound?

  • Methodological Answer : X-ray crystallography is definitive for identifying protonation states. For example, Cambridge Structural Database (CSD) surveys show that pyridine nitrogen protonation in similar compounds leads to distinct hydrogen-bonding patterns (e.g., N–H···Cl interactions in hydrochloride salts) . Alternative methods include 1H^1H-NMR titration (shift in pyridine proton signals upon protonation) and IR spectroscopy (N–H stretch ~2500 cm1^{-1}) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is typical for pyridine-carboxylic acid hydrochlorides. Stability tests under varying pH (1–7) and temperatures (4°C to 40°C) are recommended. For example, analogs like 2-methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride degrade in basic conditions (>pH 9), forming free carboxylic acids . Use argon-purged vials for long-term storage to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular interactions of this compound in crystal lattices?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bonding and π-π stacking interactions. For instance, CSD data for (E)-3-(pyridin-4-yl)acrylic acid derivatives reveal that protonated pyridinium salts form Cl^--mediated dimers, which can be validated via Hirshfeld surface analysis . Molecular docking (AutoDock Vina) may predict binding to biological targets like enzymes with pyridine-binding pockets .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts often arise from furan ring oxidation or ester hydrolysis side reactions. Optimize reaction conditions:
  • Use low-temperature (-10°C) coupling to suppress furan oxidation .
  • Replace traditional HCl gas with anhydrous HCl in dioxane for controlled salt formation, minimizing over-acidification .
  • Monitor via LC-MS (electrospray ionization) to detect impurities like 6-chloro derivatives (common in halogenated solvents) .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

  • Methodological Answer : Fluorination at the pyridine ring (e.g., 5-fluoro analogs) enhances metabolic stability and receptor affinity, as seen in related pyridazine-carboxylic acid hydrochlorides . Compare IC50_{50} values in enzyme assays (e.g., kinase inhibition) between parent and modified compounds. For furan derivatives, replacing the 2-position oxygen with sulfur (thiophene analogs) alters lipophilicity (logP) and bioavailability .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s fluorescence properties. How can researchers resolve this?

  • Methodological Answer : Discrepancies may arise from varying protonation states or solvent effects. Conduct fluorescence spectroscopy in controlled environments:
  • Compare emission spectra in neutral (DMSO) vs. acidic (0.1M HCl) conditions.
  • Reference structurally similar fluorophores (e.g., FMP-10: λex_{ex}=365 nm, λem_{em}=450 nm) to identify quenching mechanisms .

Experimental Design Tables

Q. Table 1: Recommended Analytical Parameters

ParameterMethodConditionsReference
PurityHPLCC18 column, 0.1% TFA in H2 _2O/MeOH (70:30), 1 mL/min
SolubilityNephelometryPhosphate buffer (pH 7.4), 25°C
StabilityLC-MSAccelerated degradation (40°C/75% RH, 14 days)

Q. Table 2: Key Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
6-Chloro derivativeChlorinated solvent residueUse anhydrous acetonitrile instead of DCM
Oxidized furanO2_2 exposurePurge reaction with argon

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